(2-Bromo-5-methylthiazol-4-yl)methanol
Overview
Description
(2-Bromo-5-methylthiazol-4-yl)methanol is an organic compound with the molecular formula C5H6BrNOS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methylthiazol-4-yl)methanol typically involves the bromination of 5-methylthiazole followed by a hydroxymethylation reaction. The reaction conditions often require the use of bromine or a brominating agent in an inert atmosphere to prevent unwanted side reactions. The hydroxymethylation step can be achieved using formaldehyde or paraformaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methylthiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: The major products are the corresponding aldehyde or carboxylic acid.
Reduction: The major product is the thiazole derivative without the bromine atom.
Substitution: The major products are the new derivatives formed by replacing the bromine atom with the nucleophile.
Scientific Research Applications
(2-Bromo-5-methylthiazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methylthiazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-4-methylthiazol-5-yl)methanol: Similar in structure but with different positioning of the methyl and bromine groups.
(2-Chloro-5-methylthiazol-4-yl)methanol: Similar but with a chlorine atom instead of bromine.
(2-Bromo-5-ethylthiazol-4-yl)methanol: Similar but with an ethyl group instead of a methyl group.
Uniqueness
(2-Bromo-5-methylthiazol-4-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a bromine atom and a hydroxyl group makes it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
(2-bromo-5-methyl-1,3-thiazol-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNOS/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMFHTSXMPGVBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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